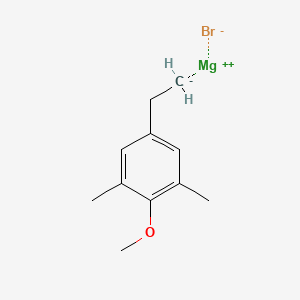

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

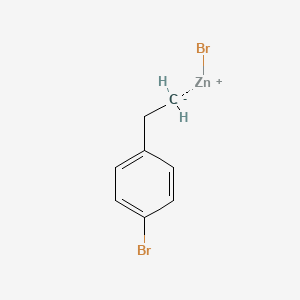

“3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran” is a Grignard reagent . It has a linear formula of (CH3)2C6H2OCH3MgBr . The molecular weight is 239.39 . It’s a yellow to brown liquid .

Molecular Structure Analysis

The InChI key for this compound is KIYSUNNVTFBQIT-UHFFFAOYSA-M . The SMILES string representation is COc1c©cc([Mg]Br)cc1C .Chemical Reactions Analysis

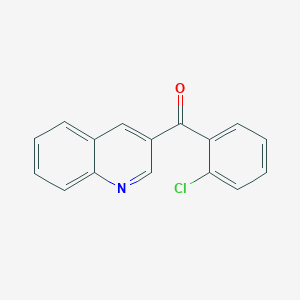

This compound is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in THF . It has a boiling point of 65 °C (lit.) and a density of 0.949 g/mL at 25 °C (lit.) . It’s stored at a temperature of 2-8°C . It’s soluble in water, but reacts violently with it .Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

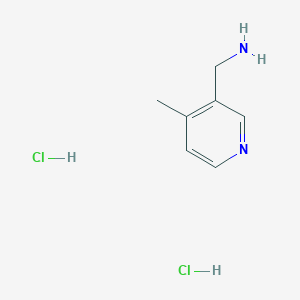

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is a key reagent in the synthesis of complex organic molecules. For example, it has been used in the preparation of dihydroxy-9,9′-spirobifluorenes, which are important intermediates for materials science and pharmaceutical chemistry. The reagent facilitates the introduction of methoxyphenyl groups into target molecules, showcasing its utility in constructing spirobifluorene skeletons with significant chirality and complexity (Cheng et al., 2006).

Catalysis and Material Science

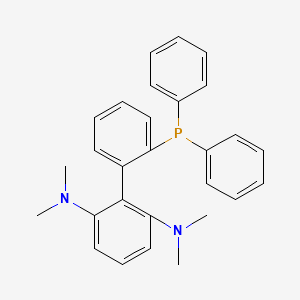

In the realm of catalysis and material science, this Grignard reagent has been leveraged for the synthesis of nickel(II) and cobalt(II) complexes with potential applications in catalysis and as precursors for material synthesis. The ability to introduce methoxyphenyl groups through reactions with metal salts highlights its versatility in organometallic chemistry and the development of new catalytic systems (SAĞLAM SAĞLAM et al., 2010).

Photodynamic Therapy

The compound has found use in the synthesis of photosensitizers for photodynamic therapy, a minimally invasive therapeutic procedure that targets cancer cells. By facilitating the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, researchers have developed potential candidates for Type II photosensitizers used in cancer treatment. The remarkable photophysical properties of these synthesized compounds underline the importance of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in advancing photodynamic therapy (Pişkin et al., 2020).

Advanced Organic Synthesis Techniques

Additionally, this reagent is instrumental in advanced organic synthesis techniques, such as the Suzuki cross-coupling reaction. It has been used to prepare bis(3,5-dimethylphenyl)borinic acid, which is then engaged in Suzuki cross-coupling to efficiently transfer aryl groups to vinyl triflates. This showcases the compound's utility in facilitating cross-coupling reactions, a cornerstone method in the construction of complex organic molecules, including pharmaceuticals and agrochemicals (Winkle and Schaab, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;5-ethyl-2-methoxy-1,3-dimethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTOMCJCAPPYIH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.